molecular formula C42H85NO4 B8091957 (2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide

(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide

Cat. No.: B8091957
M. Wt: 668.1 g/mol
InChI Key: DGORBCXEWSENPF-NJZAESGASA-N
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Description

(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide is a synthetic dihydroceramide, a key precursor in the biosynthetic pathway of sphingolipids. With a molecular formula of C42H85NO4 and a molecular weight of 668 Da, this compound is characterized by its long-chain sphingoid base and amide-linked fatty acyl chain, which contribute to its high hydrophobicity (LogP: 13.76) . This structure is integral to its role in studying the assembly and properties of lipid bilayers and membrane microdomains. Dihydroceramides are of significant research value for investigating the de novo sphingolipid synthesis pathway, particularly the function of the enzyme dihydroceramide desaturase. Researchers utilize this and similar compounds to explore cellular processes including apoptosis, autophagy, and stress response . While the exact applications of this specific stereoisomer are detailed in proprietary research, its structural similarity to other lipid molecules mentioned in patents suggests potential use in the development of fragrance-retaining delivery systems and in studies of liquid crystal formation . The compound features four hydrogen bond donors and four hydrogen bond acceptors, with a polar surface area of 90 Ų . This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for personal use.

Properties

IUPAC Name

(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h39-41,44-46H,3-38H2,1-2H3,(H,43,47)/t39-,40+,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGORBCXEWSENPF-NJZAESGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) typically involves the condensation of sphinganine with lignoceric acid. The reaction is usually carried out under mild conditions to preserve the integrity of the hydroxyl group. Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve high purity levels (>98%) .

Chemical Reactions Analysis

Types of Reactions

C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dehydroxylated ceramides .

Scientific Research Applications

The compound (2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide is a type of ceramide that plays a significant role in various scientific research applications. This article explores its applications across different fields, including biochemistry, pharmacology, and materials science.

Biochemical Studies

Cell Signaling and Apoptosis
Ceramides are known to act as second messengers in various signaling pathways. Research indicates that this compound can influence cell growth and differentiation by modulating pathways involved in apoptosis. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Pharmaceutical Development

Therapeutic Applications
Due to their role in cell signaling, ceramides are being investigated for their therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. The specific ceramide discussed has been explored for its ability to enhance the efficacy of certain chemotherapeutic agents by sensitizing tumor cells to treatment .

Cosmetic Science

Skin Barrier Function
Ceramides are essential for maintaining skin hydration and barrier integrity. The application of this compound in skincare formulations has been shown to improve skin hydration and reduce transepidermal water loss (TEWL). This property makes it valuable in the formulation of moisturizers and anti-aging products .

Materials Science

Biomaterials Development
Research into the use of ceramides as biomaterials has gained traction, particularly in tissue engineering and regenerative medicine. The unique properties of this compound allow it to be incorporated into scaffolds that promote cell adhesion and growth .

Case Study 1: Cancer Therapy Enhancement

A study demonstrated that the application of this compound in combination with traditional chemotherapy significantly increased the rate of apoptosis in resistant cancer cell lines. This finding suggests that ceramide-based therapies could provide a novel approach to overcoming drug resistance .

Case Study 2: Skin Hydration Improvement

In a clinical trial involving dermatological patients with compromised skin barriers, the topical application of formulations containing this ceramide resulted in a statistically significant improvement in skin hydration levels over eight weeks compared to control groups .

Mechanism of Action

The compound exerts its effects primarily through its role in cell membrane structure and signaling. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism. The hydroxyl group at the 2’ position is crucial for its interaction with these targets, influencing pathways related to cell growth, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Table 1: Key Structural Features of Comparable Ceramides
Compound Name Chain Length (Acyl Group) Hydroxylation Sites Stereochemistry Glycosylation References
Target Compound: (2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide C24 (tetracosanamide) 2R (acyl), 1,3 (sphingoid) (2R,2S,3R) No
N-((2S,3R)-1,3-Dihydroxyoctadecan-2-yl)stearamide (D-erythro-CER [NDS]) C18 (stearamide) 1,3 (sphingoid) (2S,3R) No
(R,E)-N-((2S,3S)-1,3-dihydroxyoctadecan-2-yl)-2-hydroxyoctadec-3-enamide C18 (octadecenamide) 2R (acyl), 1,3 (sphingoid) (2S,3S, R,E) No
(2R)-N-[(2S,3S,4R,8E)-1-(β-D-glucopyranosyloxy)-3,4-dihydroxyoctadecen-2-yl]-2-hydroxytetracosanamide C24 (tetracosanamide) 2R (acyl), 3,4 (sphingoid) (2R,2S,3S,4R) Yes (glucose)
N-hexanoyl-D-erythro-sphinganine C6 (hexanamide) 1,3 (sphingoid) (2S,3R) No

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound D-erythro-CER [NDS] Glucosylated Analog N-hexanoyl Derivative
Molecular Weight (g/mol) 844.25 581.95 844.25 427.68
Melting Point (°C) Not reported 94–107 Not reported Not reported
Solubility Low (hydrophobic) Low Moderate (due to glucose) Higher (shorter chain)
Density (g/cm³) 1.036 ~1.0 (estimated) 1.036 ~0.9 (estimated)
  • Hydrophobicity: The C24 acyl chain in the target compound enhances lipid bilayer integration compared to shorter-chain analogs like N-hexanoyl derivatives .
  • Glycosylation Impact : Glucosylated analogs exhibit improved aqueous solubility due to the polar sugar moiety .

Biological Activity

(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide is a complex sphingolipid compound that has garnered attention for its potential biological activities. This compound is classified under ceramides, a class of lipids known for their roles in cellular signaling and structural functions in biological membranes. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

  • Chemical Formula : C38H77NO3
  • Molecular Weight : 596.023 g/mol
  • LogP : 11.738, indicating high lipophilicity which may influence its biological interactions.

Biological Activity Overview

Ceramides and related sphingolipids are known to play crucial roles in various biological processes, including:

  • Cell signaling
  • Apoptosis regulation
  • Inflammation modulation
  • Cellular differentiation

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and pathways involved in these processes. Key mechanisms include:

  • Modulation of Cell Signaling Pathways : Ceramides are involved in the regulation of signaling pathways such as the MAPK pathway, which affects cell growth and apoptosis.
  • Influence on Membrane Dynamics : The incorporation of this compound into cellular membranes can alter membrane fluidity and protein interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in macrophages
NeuroprotectiveProtects neurons from oxidative stress
Lipid Metabolism ModulationInfluences fatty acid metabolism

Case Studies

  • Antiproliferative Effects : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy.
  • Inflammation Reduction : In vitro studies showed that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property indicates its potential use in treating inflammatory diseases.
  • Neuroprotection : Research involving neuronal cultures exposed to oxidative stress revealed that treatment with this ceramide derivative reduced cell death and preserved mitochondrial function, highlighting its neuroprotective capabilities.

Q & A

(Basic) What are the established methodologies for synthesizing (2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide?

Answer:
The synthesis of complex sphingolipid analogs like this compound typically involves multi-step reactions with strict stereochemical control. A common approach includes:

  • Amide bond formation : Reacting tetracosanoic acid derivatives (e.g., activated esters) with sphingoid bases under anhydrous conditions. describes similar N-acylation reactions using ZnCl₂ as a catalyst in 1,4-dioxane, followed by purification via recrystallization .
  • Hydroxylation and stereochemical control : Enzymatic or chemical hydroxylation steps to introduce the (2R) and (3R) configurations. For example, asymmetric catalysis or chiral auxiliaries can ensure stereochemical fidelity, as seen in for analogous ceramide synthesis .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the product.

(Basic) How is the stereochemical configuration of this compound validated experimentally?

Answer:
Stereochemical validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR and 13^13C-NMR chemical shifts help confirm relative configurations. and highlight the use of 1^1H-NMR to resolve vicinal diol protons and amide linkages .
  • X-ray crystallography : Definitive absolute configuration determination, as applied in for resolving chiral centers in hydroxy acids .
  • Optical rotation and circular dichroism (CD) : Comparative analysis with known stereoisomers to verify enantiopurity.

(Advanced) How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Methodological strategies include:

  • Standardized recrystallization : Use a single solvent system (e.g., methanol/chloroform) to ensure consistent crystal packing. and note variability in melting points for similar hydroxylated amides, emphasizing solvent selection .
  • Differential Scanning Calorimetry (DSC) : Quantify phase transitions and identify polymorphs.
  • Interlaboratory calibration : Cross-validate instruments using reference standards, as suggested in ’s framework for reproducible research .

(Advanced) What experimental designs are optimal for studying this compound’s interaction with biological membranes?

Answer:
To investigate membrane interactions:

  • Langmuir monolayer assays : Measure surface pressure-area isotherms to assess lipid insertion dynamics. references ceramide analogs interacting with phospholipid monolayers .
  • Fluorescence anisotropy : Use labeled derivatives to monitor membrane fluidity changes.
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers, leveraging force fields parameterized for hydroxylated acyl chains. ’s natural product studies provide a template for integrating computational and experimental data .

(Advanced) How can the compound’s stability under varying pH and temperature be systematically evaluated?

Answer:
Design a stability study with controlled variables:

  • pH stability : Incubate the compound in buffered solutions (pH 2–12) and quantify degradation via HPLC at timed intervals. ’s safety guidelines recommend avoiding high temperatures and acidic/basic conditions during storage .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Light exposure : Assess photodegradation using UV-Vis spectroscopy, as hydroxylated amides are often light-sensitive.

(Advanced) What strategies address challenges in purifying this compound due to its high polarity?

Answer:
High polarity complicates isolation. Effective approaches include:

  • Hydrophilic interaction chromatography (HILIC) : Separate polar analogs using silica or amide-modified columns.
  • Derivatization : Temporarily mask hydroxyl groups (e.g., acetylation) to reduce polarity, followed by deprotection post-purification. ’s use of protecting groups in coumarin derivatives illustrates this strategy .
  • Countercurrent chromatography (CCC) : Leverage liquid-liquid partitioning for high-resolution separation without solid phases.

(Advanced) How can researchers integrate this compound into a theoretical framework for sphingolipid signaling studies?

Answer:
Link the compound to sphingolipid metabolism models:

  • Kinase/phosphatase assays : Test its role as a substrate or inhibitor in enzymatic cascades. ’s interaction studies with biological targets provide a methodology .
  • Gene expression profiling : Compare cellular responses to this compound versus known sphingolipids (e.g., ceramides).
  • Theoretical alignment : Use ’s principle of connecting research to conceptual frameworks, such as the “sphingolipid rheostat” hypothesis .

(Basic) What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and amide (1640–1680 cm⁻¹) stretches. and validate IR for functional group analysis .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ ion).
  • 2D-NMR (COSY, HSQC, HMBC) : Resolve complex spin systems and assign carbon-proton correlations.

(Advanced) How can contradictory biological activity data for this compound be reconciled across studies?

Answer:
Contradictions may stem from assay conditions or impurity profiles. Solutions include:

  • Dose-response standardization : Use a unified protocol (e.g., IC₅₀ measurements) across labs.
  • Impurity profiling : Employ LC-MS to identify contaminants that modulate activity.
  • Cell line validation : Ensure consistent genetic backgrounds and culture conditions. ’s natural product research emphasizes reproducibility in bioactivity assays .

(Advanced) What computational tools predict the compound’s physicochemical properties and bioactivity?

Answer:

  • QSPR models : Predict logP, solubility, and membrane permeability using software like ACD/Labs or MOE.
  • Molecular docking : Screen against lipid-binding proteins (e.g., CERT or ASMase) using AutoDock Vina. ’s interaction studies align with this approach .
  • ADMET prediction : Tools like SwissADME assess absorption and toxicity profiles early in research.

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